molecular formula C16H26ClNO2 B1426520 4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1219964-34-7

4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No. B1426520
M. Wt: 299.83 g/mol
InChI Key: PONIIVZGRMMAMQ-UHFFFAOYSA-N
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Description

“4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride” is a chemical compound with the formula C16H26ClNO2 . It is a versatile material used in scientific research and offers immense potential for drug development, thanks to its unique structure and properties.


Synthesis Analysis

The synthesis of similar compounds has been described in various patents and scientific literature . For instance, one method involves brominating 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, then causing a methoxide-bromide exchange to produce alpha-methoxy-4-hydroxyacetophenone. This is followed by a single-step reduction with hydrogen in the presence of a hydrogenation catalyst .


Molecular Structure Analysis

The molecular structure of “4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride” is complex. The compound has a molecular weight of 299.84 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 299.84 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.

Scientific Research Applications

Synthesis and Copolymerization Applications

  • 4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride has been utilized in the synthesis and copolymerization of novel trisubstituted ethylenes. It is particularly used in the creation of alkyl ring-substituted 2-methoxyethyl phenylcyanoacrylates, which are then copolymerized with styrene. This process demonstrates its utility in the field of polymer chemistry and materials science (Schjerven et al., 2020).

Pharmacological Research

  • In pharmacological research, derivatives of piperidine, such as cloperastine hydrochloride (a related compound), have been studied for their central antitussive effect. Although not directly about 4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride, this research indicates the broader context in which piperidine derivatives are explored for potential therapeutic applications (Liu et al., 2020).

Synthesis of Schiff and Mannich Bases

  • The compound has been used in the synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. This kind of synthesis is significant in medicinal chemistry, where such bases can lead to the development of various pharmacologically active compounds (Bekircan & Bektaş, 2008).

Research in Selective Estrogen Receptor Modulators (SERMs)

  • Research has been conducted on analogs of piperidine derivatives, like raloxifene, which are classified as selective estrogen receptor modulators (SERMs). These studies emphasize the role of piperidine structures in the development of drugs with specific receptor activities, indicating the potential of 4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride in similar applications (Palkowitz et al., 1997).

Exploration in Structural Chemistry

  • The molecular and crystal structures of derivatives of piperidine have been a subject of study, highlighting the importance of these compounds in structural chemistry and materials science. This research provides insights into the conformational properties and molecular packing, which can be relevant for the understanding of 4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride (Kuleshova & Khrustalev, 2000).

properties

IUPAC Name

4-[2-[4-(2-methoxyethyl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-18-12-8-14-2-4-16(5-3-14)19-13-9-15-6-10-17-11-7-15;/h2-5,15,17H,6-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONIIVZGRMMAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride

CAS RN

1219964-34-7
Record name Piperidine, 4-[2-[4-(2-methoxyethyl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219964-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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